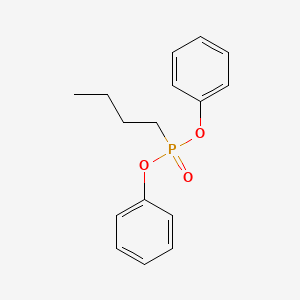

Diphenyl butylphosphonate

Description

Properties

CAS No. |

3049-19-2 |

|---|---|

Molecular Formula |

C16H19O3P |

Molecular Weight |

290.29 g/mol |

IUPAC Name |

[butyl(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C16H19O3P/c1-2-3-14-20(17,18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |

InChI Key |

LKMDHQMGVTVIRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl butylphosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with butyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). The general reaction scheme is as follows:

Ph2P(O)H+BuBr→Ph2P(O)Bu+HBr

Another method involves the use of diphenylphosphinic chloride and butanol in the presence of a base like pyridine. This reaction also takes place under reflux conditions and yields this compound along with hydrochloric acid as a byproduct .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Hydrolysis to Phosphonic Acid

The most prominent reaction of diphenyl butylphosphonate is its conversion to phosphonic acid derivatives. Two primary methods are employed:

Acidic Hydrolysis (HCl)

-

Reaction Conditions : Reflux with concentrated HCl (35%) in aqueous solution .

-

Mechanism : Acid catalyzes the cleavage of P–O bonds in the phosphonate ester, yielding phosphonic acid.

-

Outcome : Produces diphenyl phosphonic acid and butanol as byproducts .

-

Limitations : Potential P–C bond cleavage may occur, leading to phosphoric acid as a side product under prolonged heating .

McKenna Dealkylation (TMS-Br/Methanolysis)

-

Reaction Conditions : Treatment with bromotrimethylsilane (TMS-Br) followed by methanolysis .

-

Mechanism : Bromotrimethylsilane selectively cleaves alkyl groups via silylation, avoiding P–C bond cleavage. Subsequent methanolysis releases the phosphonic acid .

-

Outcome : Clean formation of diphenyl phosphonic acid without side products .

-

Advantage : Avoids acidic conditions that may degrade sensitive functional groups .

Comparison of Hydrolysis Methods

| Parameter | Acidic Hydrolysis (HCl) | McKenna Method (TMS-Br/Methanolysis) |

|---|---|---|

| Reagents | Concentrated HCl | TMS-Br, MeOH |

| Temperature | Reflux (~100°C) | Room temperature |

| Reaction Time | Hours to days | Minutes to hours |

| Side Products | Phosphoric acid (if P–C cleavage) | None |

| Selectivity | Moderate (risk of side reactions) | High |

Stability and Side Reactions

-

Acidic Conditions : Prolonged exposure to HCl may induce P–C bond cleavage, as observed in analogous hydroxybenzenephosphonates .

-

Basic Conditions : Deprotonation of phosphonic acids (formed post-hydrolysis) enhances water solubility but may accelerate side reactions in sensitive substrates .

-

Microwave-Assisted Hydrolysis : Reduces reaction time (e.g., from hours to 7 minutes) without compromising selectivity .

Key Research Findings

-

Hydrolysis Efficiency :

-

Side Reaction Mitigation :

Scientific Research Applications

Diphenyl butylphosphonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diphenyl butylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2.1.1 Dibutyl Butylphosphonate (CAS 78-46-6)

- Structure : Contains two butyl groups and one butylphosphonate moiety.

- Regulatory Status: No ACGIH or OSHA guidelines exist, but surrogate compounds like TBP (TLV-TWA: 0.2 ppm) and dibutyl phosphate (DBP, TLV-TWA: 1 ppm) inform risk assessments .

2.1.2 Tributyl Phosphate (TBP, CAS 126-73-8)

- Applications : Widely used as a solvent in nuclear fuel reprocessing and plasticizer production.

- Exposure Limits : ACGIH TLV-TWA of 0.2 ppm (2.2 mg/m³) based on sensory irritation and structural analogy to triphenyl phosphate .

- Key Difference : TBP lacks phenyl groups, reducing aromatic interactions compared to diphenyl butylphosphonate.

2.1.3 Diphenyl Phosphate (CAS 838-85-7)

- Physical Properties : Molecular weight 250.19 g/mol , melting point 62–66°C .

- Function : Acts as a flame retardant and plasticizer. Unlike phosphonates, phosphates (P=O bond) are more susceptible to hydrolysis.

2.1.4 Butyl Diphenyl Phosphate (CAS 2752-95-6)

- Structure : Combines phenyl and butyl groups in a phosphate ester.

Comparative Data Table

| Compound | CAS | Type | TLV-TWA (ppm) | Key Applications | Hydrolytic Stability |

|---|---|---|---|---|---|

| This compound* | N/A | Phosphonate | N/A | Enzyme inhibition, solvents | High (C-P bond) |

| Dibutyl butylphosphonate | 78-46-6 | Phosphonate | 0.007 (HTFOEL) | Industrial processes | High |

| Tributyl phosphate | 126-73-8 | Phosphate | 0.2 | Nuclear solvents | Moderate |

| Diphenyl phosphate | 838-85-7 | Phosphate | N/A | Flame retardants | Low |

| Butyl diphenyl phosphate | 2752-95-6 | Phosphate | N/A | Plasticizers | Moderate |

*Inferred properties based on structural analogs.

Mechanistic and Toxicological Insights

- Enzyme Inhibition : Diphenyl phosphonates (e.g., transition state analogs) irreversibly inhibit trypsin-like enzymes by mimicking peptide hydrolysis intermediates . This mechanism differs from reversible inhibitors like some carbamates.

- Toxicity Profile: Dibutyl butylphosphonate’s HTFOEL (0.007 ppm) is 9-fold lower than TBP’s TLV-TWA, reflecting higher uncertainty due to structural differences (e.g., alkyl vs.

- Metabolic Pathways : Phosphonates are generally resistant to enzymatic cleavage, leading to prolonged biological half-lives compared to phosphates .

Q & A

Basic Research Questions

Q. What are the critical factors influencing the synthesis of diphenyl butylphosphonate, and how can yield optimization be methodologically approached?

- Methodological Answer : Synthesis of this compound derivatives often involves Grignard reactions and phosphonate esterification. Key challenges include controlling reaction temperature (15–25°C for intermediate steps) and minimizing side reactions during oxidation and hydrolysis . For optimization, factorial experimental designs (e.g., varying catalyst loadings, solvent ratios, or reaction times) can systematically identify yield-limiting factors. For example, replacing aluminum chloride with milder catalysts may reduce byproducts . Post-synthesis purification via recrystallization (using THF/chlorobenzene mixtures) improves purity but requires careful temperature control to avoid decomposition .

Q. How does temperature affect the aqueous solubility of this compound, and what experimental models are validated for predicting solubility?

- Methodological Answer : Aqueous solubility of this compound exhibits a parabolic dependence on temperature, with minima near 72°C . Experimental determination involves equilibrating the compound in deionized water at controlled temperatures (e.g., 25–75°C) and quantifying solubility via UV-Vis spectroscopy or HPLC. The Abraham solvation equation (log Sw = 7.443 − 0.1962t + 0.1769t<sup>2</sup> + 2.606E + ...) provides a validated predictive model, incorporating solute polarity (E) and temperature (t) . Researchers must account for deviations >2SD (e.g., at 43.9°C) by cross-validating with experimental data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA/ACGIH guidelines for organophosphates. Key steps include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure ~0.46 ppmv) .

- Waste Management : Segregate aqueous and organic waste; neutralize acidic byproducts before disposal .

- Emergency Response : Immediate decontamination with 0.1 M NaOH for spills and activated charcoal for vapor adsorption .

Advanced Research Questions

Q. How can computational models enhance the prediction of this compound’s solubility and phase behavior in mixed solvent systems?

- Methodological Answer : Molecular dynamics (MD) simulations combined with Hansen Solubility Parameters (HSP) can predict solubility in binary solvents (e.g., water/THF). For example, HSP analysis for butylphosphonate derivatives shows compatibility with solvents having δD ≈ 18 MPa<sup>1/2</sup>, δP ≈ 10 MPa<sup>1/2</sup> . Advanced models like COSMO-RS quantify solvent-solute interactions by computing σ-profiles, enabling a priori selection of optimal solvent mixtures .

Q. What strategies are recommended for resolving contradictory solubility data in this compound research?

- Methodological Answer : Discrepancies (e.g., solubility at 25°C varying by >10% across studies) require:

- Meta-Analysis : Apply Cochrane systematic review principles to assess data quality, experimental conditions, and instrumental calibration .

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in temperature control (±0.5°C) and purity effects (±2% impurities) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., tributyl phosphate) to identify outliers .

Q. How can this compound be utilized as a functional group in fluorescence probes for reactive oxygen species (ROS) detection?

- Methodological Answer : The diphenyl phosphonate group acts as an electron-withdrawing moiety, enhancing probe sensitivity to superoxide anion (O2<sup>−</sup>). Methodology includes:

- Probe Design : Conjugate this compound to BODIPY fluorophores via Suzuki coupling .

- Selectivity Testing : Validate specificity against interferents (e.g., H2O2, NO) using fluorescence quenching assays in buffered solutions (pH 7.4) .

- Bioimaging : Optimize cellular uptake by modifying phosphonate hydrophobicity (log P ≈ 1.25) and validate via confocal microscopy in live HEK-293 cells .

Q. What methodologies are recommended for extrapolating toxicological data from organophosphate analogs to this compound?

- Methodological Answer : When direct toxicity data are lacking (e.g., no LD50 for mammals):

- Read-Across Analysis : Use tributyl phosphate (TLV 0.2 ppmv) as a surrogate, applying a 30× uncertainty factor (10× for data scarcity + 3× structural differences) .

- In Silico Tox Prediction : Apply QSAR models (e.g., TEST by EPA) to estimate acute toxicity based on log P (≈3.2) and electrophilicity index .

- In Vitro Assays : Conduct MTT assays on HepG2 cells to measure IC50 and compare with structurally similar phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.